molecular formula C8H12N4S B1475607 6-(Thiomorpholin-4-yl)pyridazin-3-amine CAS No. 1599617-08-9

6-(Thiomorpholin-4-yl)pyridazin-3-amine

Cat. No.: B1475607
CAS No.: 1599617-08-9
M. Wt: 196.28 g/mol
InChI Key: MNGYLMDGBJCYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Thiomorpholin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C8H12N4S and its molecular weight is 196.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Properties and Electron Donating Capabilities

6-(Thiomorpholin-4-yl)pyridazin-3-amine and its derivatives have been investigated for their structure-dependent and environment-responsive optical properties. Research on trisheterocyclic systems with electron-donating amino groups, including morpholine derivatives, highlights the impact of nitrogen-based π-deficient heterocycles and amine donors on thermal, redox, UV–Vis absorption, and emission properties. These compounds show significant promise in applications requiring electrochemical stability and fluorescence, with varying efficiencies depending on their core structure and substituents. The presence of a di(pyrazin-2-yl)pyridine core, similar in nature to the pyridazin-3-amine structure, has been found to increase melting temperatures and prevent amorphous material formation, indicating potential for use in solid-state applications where thermal and morphological stability is crucial (Palion-Gazda et al., 2019).

Synthetic Scaffolds in Drug Discovery

Further research explores the use of pyridazinones, related to the this compound structure, as scaffolds for the synthesis of various substituted and ring-fused systems through sequential nucleophilic aromatic substitution processes. These methodologies demonstrate the versatility of pyridazinones in creating a range of polyfunctional systems, potentially valuable in drug discovery and development. The ability to achieve selective substitution and generate diverse molecular structures underscores the relevance of such compounds in synthesizing novel therapeutic agents (Pattison et al., 2009).

Electrochromic Applications

In the realm of materials science, the study of novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones, which share a conceptual framework with this compound, has opened new avenues in electrochromic applications. These compounds exhibit very low-lying lowest unoccupied molecular orbital (LUMO) levels, making them excellent candidates for use in electrochromic devices. Their high molecular weight and optical properties, including bandgaps and color changes upon oxidation, present significant potential for developing advanced materials for energy-efficient displays and smart windows (Cho et al., 2015).

Biochemical Analysis

Biochemical Properties

6-(Thiomorpholin-4-yl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites, thereby altering their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range produces optimal results without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution affects its overall efficacy and potential side effects .

Properties

IUPAC Name

6-thiomorpholin-4-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGYLMDGBJCYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Thiomorpholin-4-yl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(Thiomorpholin-4-yl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(Thiomorpholin-4-yl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(Thiomorpholin-4-yl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(Thiomorpholin-4-yl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(Thiomorpholin-4-yl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.